N-[(3-fluorophenyl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine
Description
N-[(3-Fluorophenyl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine is a pyrazole-based compound featuring a 3-fluorophenylmethyl substituent at the N4 position, a methyl group at C3, and an isopropyl group at N1. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science. Its synthesis typically involves palladium-catalyzed cross-coupling or nucleophilic substitution reactions, as inferred from analogous compounds in the evidence .
Properties
Molecular Formula |
C14H18FN3 |
|---|---|
Molecular Weight |
247.31 g/mol |
IUPAC Name |
N-[(3-fluorophenyl)methyl]-3-methyl-1-propan-2-ylpyrazol-4-amine |
InChI |
InChI=1S/C14H18FN3/c1-10(2)18-9-14(11(3)17-18)16-8-12-5-4-6-13(15)7-12/h4-7,9-10,16H,8H2,1-3H3 |
InChI Key |
QGHQVNOXMXOABC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1NCC2=CC(=CC=C2)F)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-fluorophenyl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a suitable nucleophile.
Attachment of the Isopropyl Group: The isopropyl group can be introduced through an alkylation reaction using isopropyl halides in the presence of a strong base.
Final Assembly: The final step involves the coupling of the synthesized pyrazole derivative with the fluorophenyl and isopropyl groups under appropriate reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(3-fluorophenyl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a catalyst or under reflux conditions.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
N-[(3-fluorophenyl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(3-fluorophenyl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Core Pyrazole Derivatives with Varying Substituents
Table 1: Key Structural Features of Selected Pyrazole Derivatives
Key Observations:
- Steric Hindrance : The isopropyl group at N1 in the target compound introduces greater steric bulk than the pyridin-3-yl group in ’s analog, which may affect conformational flexibility .
- Synthetic Accessibility : Propan-1-amine derivatives (3c, 3h) are synthesized via Schiff base formation, while the target compound’s N4-benzylamine group likely requires reductive amination or cross-coupling .
Hybrid Pyrazole-Pyrimidine and Pyrazole-Imidazole Systems
Table 2: Hybrid Heterocyclic Analogs
Key Observations:
- Bioactivity Potential: Hybrid systems like pyrazolo-pyrimidine () exhibit enhanced π-π stacking and hydrogen-bonding capacity, which are critical for enzyme inhibition .
- Structural Complexity : The target compound’s simpler pyrazole core may offer synthetic advantages over multi-ring systems (e.g., ’s imidazole-pyrimidine hybrid) .
Substituent-Driven Physicochemical Properties
Table 3: Impact of Substituents on Properties
Key Observations:
- Metabolic Stability : Cyclopropylamine substituents () resist cytochrome P450 oxidation better than benzylamines, suggesting a trade-off in designing the target compound .
Biological Activity
N-[(3-fluorophenyl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine, a pyrazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes various research findings related to its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C12H15FN4
- Molecular Weight : 232.27 g/mol
- IUPAC Name : this compound
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.
In Vitro Studies
-
Cell Lines Tested :
- MCF7 (breast cancer)
- A549 (lung cancer)
- NCI-H460 (lung cancer)
- Cytotoxicity Results :
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Key Enzymes : The compound has shown potential in inhibiting cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. For instance, it inhibited CDK2 with an IC50 of 0.07 µM .
- Induction of Apoptosis : Research indicates that the compound can induce apoptosis in cancer cells through mitochondrial pathways, leading to increased cell death rates .
Study 1: Antitumor Activity Assessment
A study conducted by Wei et al. evaluated various pyrazole derivatives for their antitumor activity. This compound was included in the screening and demonstrated significant growth inhibition in the A549 cell line with an IC50 value of 26 µM .
Study 2: Structure–Activity Relationship (SAR)
A comprehensive SAR analysis revealed that modifications on the pyrazole ring and side chains significantly impacted the biological activity of the compound. The presence of the fluorine atom on the phenyl ring was found to enhance its anticancer properties compared to non-fluorinated analogs .
Comparative Analysis with Other Pyrazole Derivatives
| Compound Name | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| N-[3-fluorophenyl]methyl... | MCF7 | 12.50 | CDK inhibition |
| Compound X | A549 | 26.00 | Apoptosis induction |
| Compound Y | NCI-H460 | 14.31 | Microtubule disruption |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
